Esculentoside S
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Overview
Description
Esculentoside S is a triterpenoid saponin compound isolated from the roots of Phytolacca acinosa Roxb. It is known for its diverse biological activities, including anti-inflammatory, anti-oxidative, and anti-apoptotic effects. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Esculentoside S involves the extraction and purification from the roots of Phytolacca acinosa Roxb. High-performance liquid chromatography coupled with electrospray ionization and quadrupole time-of-flight mass spectrometry (HPLC-ESI-QTOF-MS/MS) is commonly used for the rapid screening and characterization of triterpene saponins, including this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes drying, grinding, and solvent extraction, followed by purification using chromatographic techniques. The use of advanced analytical methods ensures the high purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Esculentoside S undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Esculentoside S has a wide range of scientific research applications:
Chemistry: Used as a reference compound for the study of triterpenoid saponins.
Biology: Investigated for its role in modulating immune responses and cellular processes.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Esculentoside S exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Anti-oxidative: Reduces oxidative stress by scavenging reactive oxygen species and enhancing antioxidant enzyme activities.
Anti-apoptotic: Modulates apoptotic pathways by regulating the expression of pro- and anti-apoptotic proteins.
Comparison with Similar Compounds
Esculentoside S is part of a family of triterpenoid saponins, which includes compounds such as Esculentoside A, Esculentoside B, and Esculentoside H . Compared to these similar compounds, this compound is unique in its specific structural features and biological activities. For instance, while Esculentoside A is known for its anti-inflammatory properties, this compound exhibits a broader range of biological effects, including anti-oxidative and anti-apoptotic activities.
List of Similar Compounds
- Esculentoside A
- Esculentoside B
- Esculentoside H
- Jaligonic acid
Properties
CAS No. |
156031-83-3 |
---|---|
Molecular Formula |
C42H66O16 |
Molecular Weight |
827.0 g/mol |
IUPAC Name |
2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,4aR,6aS,6bR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate |
InChI |
InChI=1S/C42H66O16/c1-37(35(52)54-6)11-13-42(36(53)58-34-31(51)29(49)28(48)24(17-43)56-34)14-12-40(4)20(21(42)15-37)7-8-26-38(2)16-22(45)32(57-33-30(50)27(47)23(46)18-55-33)39(3,19-44)25(38)9-10-41(26,40)5/h7,21-34,43-51H,8-19H2,1-6H3/t21-,22-,23+,24+,25?,26?,27-,28+,29-,30+,31+,32-,33-,34-,37-,38-,39-,40+,41+,42-/m0/s1 |
InChI Key |
XPZGXZBKRPZWMJ-NSUQAVABSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)OC |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C(=O)OC |
Origin of Product |
United States |
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